molecular formula C8H10N2O3 B13567308 2-[(Methylamino)methyl]-4-nitrophenol CAS No. 35039-53-3

2-[(Methylamino)methyl]-4-nitrophenol

Cat. No.: B13567308
CAS No.: 35039-53-3
M. Wt: 182.18 g/mol
InChI Key: GBBPFSWFIBWIHC-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Aminomethyl Phenols in Organic and Inorganic Chemistry

Aminomethyl phenols, often synthesized via the Mannich reaction, are valuable intermediates and final products in various chemical domains. In organic synthesis, they serve as precursors for more complex molecules and heterocyclic scaffolds. researchgate.net Their ability to form stable complexes with metal ions makes them useful as ligands in coordination chemistry, with applications in catalysis. researchgate.net The phenolic hydroxyl group and the amino group provide sites for further functionalization, allowing for the fine-tuning of their properties for specific applications. Furthermore, phenolic structural motifs are highly prevalent in top-selling pharmaceutical and industrial products, underscoring the importance of their derivatives. researchgate.net

Rationale for Comprehensive Research on 2-[(Methylamino)methyl]-4-nitrophenol

The specific structure of this compound warrants detailed investigation for several reasons. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic ring can lead to interesting electronic properties and reactivity. The aminomethyl group introduces a basic site and potential for hydrogen bonding, which can influence the compound's crystal packing and biological interactions. The combination of these functional groups suggests potential applications in medicinal chemistry, materials science, and as a chemical intermediate.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound would aim to:

Develop an efficient and scalable synthetic route to the pure compound.

Thoroughly characterize its structural, spectroscopic, and thermal properties.

Investigate its potential biological activities, such as antimicrobial and antioxidant effects.

Explore its utility as a building block in the synthesis of other value-added chemicals.

Properties

IUPAC Name

2-(methylaminomethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-5-6-4-7(10(12)13)2-3-8(6)11/h2-4,9,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBPFSWFIBWIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294932
Record name 2-[(methylamino)methyl]-4-nitrophenol
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Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35039-53-3
Record name NSC98789
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(methylamino)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The reaction mechanism initiates with the formation of an iminium ion from methylamine (B109427) and formaldehyde (B43269). Subsequently, the phenolate (B1203915) of 4-nitrophenol (B140041), acting as a nucleophile, attacks the iminium ion, leading to the formation of the aminomethylated product. wikipedia.org

Table 1: Predicted Synthesis of 2-[(Methylamino)methyl]-4-nitrophenol via Mannich Reaction

Reactant 1Reactant 2Reactant 3ProductReaction Type
4-NitrophenolFormaldehydeMethylamineThis compoundMannich Reaction

Characterization of the synthesized compound would involve a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, with expected signals for the aromatic protons, the methylene bridge, and the methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, including the O-H stretch of the phenol (B47542), the N-H stretch of the secondary amine, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the empirical formula C₈H₁₀N₂O₃.

Structural and Spectroscopic Analysis

Spectroscopic Profile

The spectroscopic data would provide a fingerprint for the compound.

¹H NMR: The aromatic protons would likely appear as a complex multiplet in the aromatic region. The methylene protons of the -CH₂-N group would give a singlet, and the methyl protons of the -NHCH₃ group would also produce a singlet.

¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon.

UV-Visible Spectroscopy: The electronic spectrum would be dominated by absorptions due to the nitrophenolic chromophore.

Table 2: Representative Spectroscopic Data for a Structurally Similar Compound (4-amino-3-methylphenol)

TechniqueData
¹H NMR Signals corresponding to aromatic protons, amino protons, and methyl protons.
IR Spectrum Characteristic peaks for O-H, N-H, and C-H stretching vibrations. nist.gov
Mass Spectrum Molecular ion peak corresponding to its molecular weight. nist.gov

Thermal Properties

The thermal stability of 2-[(Methylamino)methyl]-4-nitrophenol would be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA would provide information on the decomposition temperature and the thermal stability of the compound, while DSC would determine its melting point and any other phase transitions. For a related polyphenol, thermal stability was observed up to high temperatures, suggesting that the core phenolic structure can be quite robust. sigmaaldrich.com

Biological Activities

Antimicrobial Activity

Phenolic compounds are known to possess antimicrobial properties. frontiersin.org The presence of the nitro group can also contribute to antibacterial activity. For instance, aminobenzylated 4-nitrophenols have shown promising antibacterial activity against resistant microorganisms like methicillin-resistant S. aureus (MRSA). nih.gov Similarly, other nitrobenzyl-oxy-phenol derivatives have demonstrated strong antibacterial activity. jst.go.jpnih.gov Therefore, it is plausible that this compound could exhibit antimicrobial effects, which would need to be confirmed through in vitro studies against a panel of bacteria and fungi.

Established Synthetic Pathways for this compound Ligand Synthesis

The primary route for the synthesis of this compound is the Mannich reaction, a three-component condensation involving 4-nitrophenol (B140041), formaldehyde (B43269), and methylamine (B109427). wikipedia.orglibretexts.orgadichemistry.com This reaction exemplifies a classic carbon-carbon bond-forming process, leading to the formation of a β-amino carbonyl compound, in this case, a substituted aminomethyl phenol (B47542). wikipedia.orglibretexts.org

Multi-Step Synthesis Approaches

The Mannich reaction, while often performed as a one-pot synthesis, proceeds through a multi-step mechanism. libretexts.orgadichemistry.com Understanding these steps is crucial for optimizing reaction conditions and yields.

The initial step involves the formation of an iminium ion from the reaction of methylamine and formaldehyde. libretexts.orgadichemistry.com This electrophilic species is the key intermediate that reacts with the nucleophilic aromatic ring of 4-nitrophenol. The mechanism can be outlined as follows:

Formation of the Iminium Ion: Methylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of the highly reactive N-methylmethaniminium ion.

Electrophilic Aromatic Substitution: The electron-rich 4-nitrophenol, activated by the hydroxyl group, undergoes electrophilic attack by the iminium ion. The substitution occurs preferentially at the ortho position to the hydroxyl group due to its strong activating and ortho-directing effect. The presence of the nitro group at the para position further directs the incoming electrophile to the ortho position.

This stepwise understanding allows for the isolation of intermediates in some cases, though it is more common to perform the reaction in a single procedural step.

One-Pot Reaction Strategies

In a typical one-pot procedure, 4-nitrophenol, formaldehyde (often in the form of an aqueous solution, formalin), and methylamine (or its hydrochloride salt) are combined in a suitable solvent, such as ethanol (B145695) or methanol, and heated. researchgate.netoarjbp.com The reaction proceeds to completion to yield this compound. The simplicity and efficiency of this approach make it the preferred method for the synthesis of many phenolic Mannich bases.

Phenolic SubstrateAmineSolventReaction Time (h)Yield (%)
2,4-dihydroxybenzaldehydeSecondary AmineEthanolNot SpecifiedNot Specified
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineBenzene (B151609)3Lower than in Ethanol
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidineBenzene3Higher than in Ethanol

Development of Green Chemistry-Compliant Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of Mannich bases like this compound, this has primarily focused on solvent-free conditions and the use of efficient and recyclable catalysts. researchgate.netoarjbp.com

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, shorter reaction times and higher yields. oarjbp.com The Mannich reaction of phenols can be effectively carried out under solvent-free conditions by heating a mixture of the phenol, formaldehyde, and amine. Microwave irradiation has also been employed to accelerate these solvent-free reactions, leading to rapid and efficient synthesis of Mannich bases. oarjbp.com

Catalyst-Assisted Preparations

The use of catalysts can significantly enhance the efficiency and selectivity of the Mannich reaction. While the reaction can proceed without a catalyst, various acids, bases, and metal salts have been shown to improve reaction rates and yields.

In the context of green chemistry, the focus has been on the development of heterogeneous and recyclable catalysts. Examples of catalysts used in Mannich-type reactions of phenols include:

Ionic Liquids: Task-specific ionic liquids can act as both the solvent and the catalyst, offering easy separation and recyclability. thaiscience.info

Solid Acids: Zeolites and other solid acid catalysts provide a reusable and environmentally benign alternative to traditional acid catalysts.

Metal Complexes: Certain metal complexes have been shown to catalyze the Mannich reaction under mild conditions. nih.gov

The table below summarizes the yields of analogous phenolic Mannich bases synthesized under various green conditions.

Phenolic SubstrateAmineCatalyst/ConditionYield (%)
Various Aromatic Aldehydes and KetonesAniline[C3SO3Hnhm]HSO4 (Ionic Liquid)81-92
4-hydroxyacetophenoneSecondary AminesMicrowave-assisted, solvent-freeQuantitative

Functionalization and Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The key functional groups that can be targeted are the phenolic hydroxyl group, the secondary amine, and the aromatic nitro group.

Derivatization of the Phenolic Hydroxyl Group:

The phenolic -OH group can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base leads to the formation of the corresponding ether. google.comgoogle.comfrontiersin.org For example, reaction with methyl iodide would yield 2-[(Methylamino)methyl]-4-nitroanisole.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base produces the corresponding ester derivative.

O-Alkylation: More complex alkyl groups can be introduced using various coupling reactions.

Functionalization of the Secondary Amine:

The secondary amine in the aminomethyl side chain is nucleophilic and can participate in several transformations:

N-Alkylation: Reaction with alkyl halides can introduce a second alkyl group, converting the secondary amine into a tertiary amine.

N-Acylation: Treatment with acid chlorides or anhydrides results in the formation of an amide.

Reaction with Aldehydes and Ketones: Condensation with other carbonyl compounds can lead to the formation of more complex structures. wikipedia.orggijash.com

Modification of the Nitro Group:

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other substituents:

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine (e.g., using H₂/Pd/C, Sn/HCl, or Fe/HCl), which would yield 2-amino-6-[(methylamino)methyl]phenol. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This resulting amino group can then be further functionalized.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the nitro group by other nucleophiles under specific conditions.

The following table provides examples of potential derivatization reactions on the functional groups of this compound, based on known reactions of analogous compounds.

Functional GroupReaction TypeReagentsPotential Product
Phenolic HydroxylEtherificationCH₃I, K₂CO₃2-[(Methylamino)methyl]-4-nitroanisole
Secondary AmineN-AcetylationAcetyl Chloride, Et₃NN-Acetyl-N-methyl-N-(2-hydroxy-5-nitrobenzyl)amine
Nitro GroupReductionH₂, Pd/C4-Amino-2-[(methylamino)methyl]phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in this compound is a versatile functional handle for derivatization. Its moderate acidity allows for deprotonation to form a nucleophilic phenoxide ion, which can subsequently react with various electrophiles. Key modifications include O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation (Ether Formation) The conversion of the phenolic hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide, followed by nucleophilic substitution with an alkyl halide.

The general reaction is as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻

Given the presence of a secondary amine in the molecule, which is also nucleophilic, careful selection of reagents and reaction conditions is necessary to favor O-alkylation over N-alkylation. Using a weaker base and polar aprotic solvents can enhance the reactivity of the phenoxide while minimizing side reactions at the amine.

O-Acylation (Ester Formation) Esterification of the phenolic hydroxyl group can be accomplished by reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base (e.g., pyridine (B92270), triethylamine), which serves to neutralize the acid byproduct and may also act as a nucleophilic catalyst.

The general reaction is as follows: Ar-OH + R-COCl → Ar-O-COR + HCl

A significant consideration in the acylation of this compound is the competitive N-acylation of the secondary amine. Amines are generally more nucleophilic than phenols, suggesting that N-acylation would be the kinetically favored process. researchgate.net Therefore, selective O-acylation may require prior protection of the amine group or the use of specific catalytic systems that favor reaction at the hydroxyl site.

Table 1: Representative Reactions for Modifying the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Product Type
O-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) Aryl ether
O-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) Aryl ester

Alkylation/Acylation of the Secondary Amine Moiety

The secondary amine in the methylamino-methyl substituent is a key site for derivatization due to its nucleophilicity. It readily undergoes alkylation and acylation reactions to yield tertiary amines and amides, respectively.

N-Alkylation Alkylation of the secondary amine with alkyl halides is a direct method for synthesizing tertiary amines. wikipedia.org However, this reaction is often complicated by a lack of selectivity. masterorganicchemistry.com The tertiary amine product is typically more nucleophilic than the starting secondary amine, leading to a high propensity for overalkylation to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

The reaction sequence is as follows: Ar-CH₂-NHCH₃ + R-X → Ar-CH₂-N(CH₃)R + HX Ar-CH₂-N(CH₃)R + R-X → Ar-CH₂-N⁺(CH₃)R₂ X⁻

Achieving selective mono-alkylation can be challenging but may be improved by using a large excess of the starting amine, carefully controlling stoichiometry, or employing alternative methods like reductive amination. masterorganicchemistry.comnih.gov Specialized conditions, such as the use of cesium bases, have been shown to promote selective mono-N-alkylation of primary amines, a principle that could potentially be adapted. google.com

N-Acylation In contrast to alkylation, the N-acylation of the secondary amine is a highly efficient and selective reaction. It proceeds readily with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. stackexchange.com This reaction is generally fast and avoids the issue of over-reaction, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group.

Standard laboratory procedures often involve dissolving the amine in a solvent like dichloromethane (B109758) (DCM) with a base such as pyridine or triethylamine, followed by the addition of the acylating agent. stackexchange.com This method provides a reliable route to a wide range of N-acyl derivatives.

Table 2: Representative Reactions for Modifying the Secondary Amine Moiety

Reaction Type Reagent(s) Product Type Key Considerations
N-Alkylation Alkyl halide (e.g., CH₃I) Tertiary amine Prone to overalkylation to form quaternary ammonium salt. masterorganicchemistry.com
N-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) Amide Highly selective and efficient reaction.

Aromatic Ring Functionalization via Electrophilic Substitution

The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is determined by the cumulative directing effects of the three existing substituents. wikipedia.org

Phenolic Hydroxyl (-OH): A strongly activating ortho-, para-director. wikipedia.org

Nitro (-NO₂): A strongly deactivating meta-director. wikipedia.orgmasterorganicchemistry.com

Methylaminomethyl (-CH₂NHCH₃): An activating ortho-, para-director.

The positions available for substitution are C-3, C-5, and C-6. The powerful activating and directing effect of the hydroxyl group at C-1 dominates, strongly favoring substitution at its ortho (C-6) and para (C-4) positions. libretexts.org Since the para position is blocked by the nitro group, substitution is overwhelmingly directed to the C-6 position. The meta-directing effect of the nitro group and the ortho-directing effect of the aminomethyl group also align to favor substitution at C-6. The strong activation provided by the hydroxyl group is generally sufficient to overcome the deactivation by the nitro group, allowing the reaction to proceed. wikipedia.org

Halogenation Bromination or chlorination of the aromatic ring would be expected to occur selectively at the C-6 position. The reaction can be carried out using reagents like bromine (Br₂) or N-bromosuccinimide (NBS), often without the need for a Lewis acid catalyst due to the highly activated nature of the ring. lkouniv.ac.in

Sulfonation Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would also be expected to yield the sulfonic acid derivative at the C-6 position. masterorganicchemistry.com This reaction is often reversible, which can be a useful feature in synthetic strategies. lkouniv.ac.in

Friedel-Crafts alkylation and acylation reactions are generally not feasible on this substrate. The strong deactivating effect of the nitro group and the presence of the basic amine and phenolic hydroxyl groups, which would react with the Lewis acid catalyst, prevent these reactions from occurring successfully. wikipedia.orgstackexchange.com

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

Reaction Type Reagent(s) Predicted Major Product Rationale
Halogenation Br₂ 6-Bromo-2-[(methylamino)methyl]-4-nitrophenol The -OH group is a strong ortho-, para-director, activating the C-6 position.
Sulfonation H₂SO₄/SO₃ 2-Hydroxy-3-[(methylamino)methyl]-5-nitrobenzenesulfonic acid The directing effects of all three substituents converge to favor substitution at C-6.

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible Spectroscopic Investigations of Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the substituted nitrophenol chromophore. The electronic spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the nitro group. The presence of the hydroxyl, methylamino, and nitro substituents on the benzene ring influences the energy of these transitions. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and nitro groups, and the nitrogen of the amino group) to antibonding π* orbitals.

In a neutral solution, 4-nitrophenol, a closely related compound, exhibits a strong absorption peak around 317 nm. researchgate.net Upon deprotonation of the phenolic hydroxyl group in a basic medium, a bathochromic (red) shift is observed, with the main absorption peak moving to around 400 nm. researchgate.net This shift is due to the formation of the 4-nitrophenolate (B89219) anion, where the phenoxide ion is a stronger electron-donating group, leading to a more extended π-conjugated system and a lower energy gap for the electronic transition. wikipedia.org For this compound, similar behavior is anticipated, with the electronic transitions being sensitive to the pH of the medium. The spectrum of phenol in a non-polar solvent like cyclohexane (B81311) shows two primary bands originating from π → π* transitions at approximately 210 nm and 269 nm. nih.gov

Table 1: Representative UV-Visible Absorption Maxima for Nitrophenol Derivatives

CompoundSolvent/Conditionλmax (nm)Electronic Transition
4-NitrophenolNeutral Solution~317π → π
4-NitrophenolateBasic Solution~400π → π
PhenolCyclohexane210, 269π → π*
2-NitrophenolNeutral SolutionNot specifiedNot specified

Note: The data in this table is based on studies of related nitrophenol compounds and serves as an illustrative example of the expected spectroscopic behavior.

Fluorescence and Phosphorescence Quantum Yield Studies

Fluorescence and phosphorescence are photoluminescence phenomena that provide information about the excited states of a molecule. Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state. libretexts.org The quantum yield of these processes quantifies their efficiency.

Nitroaromatic compounds, including this compound, often exhibit low fluorescence quantum yields. This is primarily due to the presence of the nitro group, which is known to be a fluorescence quencher. The quenching mechanism can involve efficient intersystem crossing from the singlet excited state to the triplet state, promoted by the heavy atom effect of the nitrogen and oxygen atoms of the nitro group. This process populates the triplet state, potentially leading to phosphorescence, although this is often weak at room temperature in solution.

Table 2: General Luminescence Properties of Nitroaromatic Compounds

PropertyGeneral Observation for Nitroaromatics
Fluorescence Quantum YieldGenerally low
PhosphorescenceMay be observed, often weak at room temperature
Primary Quenching MechanismIntersystem crossing, intramolecular charge transfer

Note: This table provides a qualitative overview of the expected luminescence properties based on the behavior of similar nitroaromatic compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides accurate information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis of Ligand Conformation

Single-crystal X-ray diffraction analysis of this compound would reveal its exact molecular conformation in the solid state. Based on studies of similar substituted phenols and Schiff bases, several structural features can be anticipated. The benzene ring is expected to be planar. The substituents—hydroxyl, methylaminomethyl, and nitro groups—will have specific orientations relative to the ring.

An important conformational feature would be the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the adjacent methylaminomethyl group, forming a stable six-membered ring. This type of intramolecular hydrogen bonding is common in ortho-substituted phenols and has been observed in related structures. iucr.org The bond lengths and angles within the molecule would reflect the hybridization of the atoms and the electronic effects of the substituents. For example, the C-N bond of the nitro group is expected to be relatively short, indicative of its double-bond character.

Table 3: Representative Crystallographic Parameters for a Related Schiff Base Derivative, (E)-2-({[4-(dimethylamino)phenyl]imino}methyl)-4-nitrophenol

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.8219(12)
b (Å)6.1210(4)
c (Å)22.356(2)
β (°)94.403(8)
O-H···N intramolecular H-bond (Å)Present

Source: Adapted from a study on a related compound to illustrate typical crystallographic data. researchgate.net The actual parameters for this compound may differ.

Supramolecular Interactions in the Crystalline State

The primary intermolecular interactions expected are hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the methylamino group can act as hydrogen bond acceptors. This can lead to the formation of chains, sheets, or more complex three-dimensional networks. For instance, intermolecular O-H···O hydrogen bonds are a common feature in the crystal structures of nitrophenols. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations have been pivotal in characterizing its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of this compound. These studies typically utilize functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. DFT calculations have been instrumental in determining the optimized molecular geometry, bond lengths, and bond angles of the compound.

For instance, theoretical studies on similar nitrophenol derivatives have shown that the nitro group significantly influences the electronic distribution across the aromatic ring. researchgate.net In the case of this compound, the electron-withdrawing nature of the nitro group at the para position, combined with the electron-donating effects of the hydroxyl and methylamino groups, creates a unique electronic environment. DFT calculations can quantify these effects through Mulliken and Natural Bond Orbital (NBO) charge analyses, revealing the partial atomic charges and the extent of intramolecular charge transfer.

Table 1: Calculated Ground State Properties of this compound (Hypothetical DFT Data)

Property Calculated Value
Dipole Moment ~4.5 - 5.5 D
Ground State Energy Varies with level of theory

Note: The data in this table is hypothetical and based on typical values for similar compounds calculated using DFT methods.

Ab initio methods, while computationally more intensive than DFT, offer a higher level of theory and are crucial for accurately determining energy minima and locating transition states for potential reactions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been applied to molecules with similar functional groups to explore reaction mechanisms and rotational barriers.

For this compound, ab initio calculations can elucidate the potential energy surface for the rotation of the methylamino and hydroxyl groups. These calculations help in identifying the most stable conformers and the energy barriers between them. Furthermore, in the context of its potential reactivity, these methods can model transition states for processes such as proton transfer or nucleophilic substitution, providing critical data on activation energies and reaction kinetics.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time. nih.gov

The conformation of this compound can be significantly influenced by the surrounding solvent. MD simulations, using force fields like AMBER or CHARMM, can model the behavior of the molecule in various solvents, from nonpolar to polar protic. These simulations can reveal how solvent molecules interact with the different functional groups—the polar nitro and hydroxyl groups and the basic methylamino group—through hydrogen bonding and dipole-dipole interactions. The results often show that in polar solvents, the molecule may adopt a more extended conformation to maximize solvent interactions, whereas in nonpolar solvents, intramolecular interactions might be more dominant.

MD simulations are also invaluable for studying how molecules of this compound interact with each other in the condensed phase. These simulations can predict aggregation behavior and the formation of intermolecular hydrogen bonds, which can influence the material's bulk properties. For instance, simulations can show the formation of dimers or larger clusters and provide insights into the preferred modes of interaction, such as stacking of the aromatic rings or hydrogen bonding between the hydroxyl and nitro groups of adjacent molecules.

Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) analysis and electrostatic potential (ESP) mapping are powerful tools derived from quantum chemical calculations that provide a visual and quantitative understanding of a molecule's reactivity. bas.bg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich phenol ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient nitro group and the aromatic ring, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. bas.bg

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data)

Orbital Energy (eV) Localization
HOMO ~ -6.5 to -7.5 Phenolic ring, Amino group
LUMO ~ -2.0 to -3.0 Nitro group, Aromatic ring

Note: The data in this table is hypothetical and based on typical values for similar compounds.

The Molecular Electrostatic Potential (MEP) map provides a color-coded representation of the electrostatic potential on the molecule's surface. For this compound, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, highlighting sites for nucleophilic interaction.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are fundamental in elucidating the electronic structure and bonding within metal complexes of this compound. By analyzing the interaction of these complexes with electromagnetic radiation, researchers can deduce critical information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bond.

UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within metal complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For complexes of this compound, the spectra are typically characterized by two main types of transitions: ligand-based transitions and metal-centered transitions.

The free ligand, a derivative of 4-nitrophenol, exhibits intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic ring and its substituents. Upon coordination to a metal ion, the energies of these transitions can shift, a phenomenon known as a solvatochromic shift, which indicates the involvement of the ligand's electronic system in bonding.

For complexes with transition metals having partially filled d-orbitals (e.g., Cr, Mn, Fe, Co, Ni, Cu), additional, weaker absorption bands appear in the visible region of the spectrum. These correspond to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion.

Furthermore, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed. In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. Given the electron-withdrawing nature of the nitro group on the ligand, LMCT bands are a common feature. These bands provide direct insight into the electronic interaction between the metal and the ligand.

Table 1: Representative UV-Visible Spectral Data for Nitrophenol-type Ligands and Their Metal Complexes Note: This table presents typical data for analogous compounds to illustrate the principles, as specific data for this compound complexes is not extensively published.

Compound/Complex TypeTransition TypeTypical Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Free Nitrophenol Ligandπ→π280 - 320> 10,000
Free Nitrophenol Ligandn→π350 - 400~1,000 - 5,000
[Ni(II)(L)ₓ] complexd-d550 - 650< 100
[Cu(II)(L)ₓ] complexd-d600 - 800< 200
[Fe(III)(L)ₓ] complexLMCT450 - 550> 1,000

L represents a this compound or analogous ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study chemical species that have one or more unpaired electrons. nih.gov Metal complexes of this compound containing paramagnetic metal ions, such as Cu(II) (d⁹), high-spin Fe(III) (d⁵), or Mn(II) (d⁵), are amenable to EPR analysis. nih.gov

The EPR spectrum provides information about the electronic environment of the unpaired electron. Key parameters derived from the spectrum include the g-factor and hyperfine coupling constants.

g-factor: The g-factor is a dimensionless quantity that is characteristic of the paramagnetic center. For a free electron, g ≈ 2.0023. In a metal complex, the g-value deviates from this due to spin-orbit coupling. The magnitude and anisotropy (differences in g-values along different molecular axes, e.g., gₓ, gᵧ, g₂) of the g-factor provide detailed information about the electronic ground state and the symmetry of the metal ion's coordination environment.

Hyperfine Coupling: This refers to the interaction between the electron spin and the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand donor atoms like ¹⁴N). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting (the hyperfine coupling constant, A) reveals information about the delocalization of the unpaired electron onto the ligand, thus providing insight into the covalency of the metal-ligand bond.

Table 2: Illustrative EPR Parameters for Paramagnetic Metal Complexes Note: Data is representative of complexes with similar N,O-donor ligands.

Metal IonSpin State (S)Typical g-valuesTypical Hyperfine Coupling (A)Inferred Geometry/Bonding
Cu(II)1/2g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.10A∥(⁶³Cu) ≈ 120-200 x 10⁻⁴ cm⁻¹Distorted octahedral or square planar; significant covalent character if A∥ is small
Mn(II)5/2g ≈ 2.0 (isotropic)A(⁵⁵Mn) ≈ 80-100 x 10⁻⁴ cm⁻¹High-spin, often in a highly symmetric (e.g., octahedral) environment
Fe(III)5/2g ≈ 2.0 (isotropic) or g ≈ 4.3 (rhombic)-High-spin; g≈2 indicates symmetric environment, g≈4.3 indicates rhombic distortion

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, with ⁵⁷Fe being the most common for chemical applications. It is exceptionally useful for probing the local environment of iron atoms in solid-state samples. nih.gov For iron complexes of this compound, this technique can unambiguously determine the oxidation state and spin state of the iron center. mdpi.com The primary parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). osti.gov

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus. Its value is sensitive to both the oxidation state and the spin state of the iron. Fe(II) and Fe(III) ions have distinct ranges for δ, as do high-spin (HS) and low-spin (LS) configurations.

Quadrupole Splitting (ΔE₋): This arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and an asymmetric electric field gradient at the nucleus. A non-zero ΔE₋ indicates a distorted coordination geometry or an asymmetric electronic configuration. The magnitude of the splitting provides further information about the spin state and the symmetry of the iron's environment.

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes at Low Temperature

Iron SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE₋) (mm/s)
High-Spin Fe(II)0.6 - 1.31.5 - 3.5
Low-Spin Fe(II)-0.1 - 0.50.0 - 1.0
High-Spin Fe(III)0.2 - 0.60.0 - 1.0
Low-Spin Fe(III)-0.2 - 0.30.5 - 2.0

Magnetic Properties Research of Metal Complexes

The magnetic properties of metal complexes are dictated by the number of unpaired electrons on the metal centers and the interactions between them. Magnetic susceptibility measurements provide valuable information on the electronic structure of these materials.

Investigation of Spin Crossover Phenomena

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state. mdpi.com This transition can be triggered by external stimuli such as temperature, pressure, or light irradiation. rsc.org Iron(II) (d⁶) complexes are the most studied examples of SCO compounds. nih.govresearchgate.net

For an Fe(II) complex with this compound in an octahedral geometry, the ligand field strength is critical. If the ligand field is close to the spin-pairing energy of the d-electrons, a transition between the diamagnetic LS (S=0) state and the paramagnetic HS (S=2) state becomes possible.

The spin transition is monitored by measuring the magnetic susceptibility as a function of temperature. A sharp or gradual change in the magnetic moment around a critical temperature (T₁/₂) is the hallmark of SCO. This change in spin state is accompanied by changes in physical properties like color (thermochromism), and bond lengths. mdpi.com

Table 4: Characteristics of a Typical Fe(II) Spin Crossover Transition

PropertyLow-Spin (LS) StateHigh-Spin (HS) State
Spin State (S)02
Magnetic Moment (μ₋)0 BM (Diamagnetic)~4.9 - 5.5 BM (Paramagnetic)
d-electron config. (Oₕ)t₂g⁶ e₉⁰t₂g⁴ e₉²
Average Fe-N/O Bond LengthShorter (~1.95 - 2.02 Å)Longer (~2.15 - 2.22 Å)
ColorOften deep red/purpleOften pale yellow/colorless

Analysis of Magnetic Exchange Interactions in Polynuclear Complexes

When two or more metal ions are present in a single molecule (a polynuclear complex), they can interact magnetically if they are linked by a bridging ligand. This compound, with its multiple potential donor atoms, can act as a bridging ligand, facilitating the formation of such polynuclear species. The study of magnetic exchange interactions provides insight into the nature (ferromagnetic or antiferromagnetic) and magnitude of the coupling between the paramagnetic centers. nih.gov

The nature and magnitude of the exchange interaction are highly dependent on the geometry of the bridging unit, including the metal-ligand-metal bond angle and the specific orbitals involved in the exchange pathway. nih.gov

Table 5: Magnetic Exchange Interactions in Polynuclear Complexes Note: This table provides illustrative examples of how bridging ligands influence magnetic coupling.

Metal CentersBridging Ligand MoietyM-O-M Angle (degrees)J Value (cm⁻¹)Type of Interaction
Cu(II) - Cu(II)Phenoxo (μ-O)< 97.5> 0Ferromagnetic
Cu(II) - Cu(II)Phenoxo (μ-O)> 97.5< 0Antiferromagnetic
Fe(III) - Fe(III)Oxo (μ-O)~180-100 to -200Strong Antiferromagnetic
Ni(II) - Ni(II)Thiophenolate (μ-S)~92-29Ferromagnetic nih.gov
Ni(II) - Ni(II)Thiophenolate (μ-S)~133+97Antiferromagnetic nih.gov

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes is fundamentally determined by the interplay between the metal ion and its surrounding ligands. The ligand this compound possesses distinct features that would be expected to modulate the redox properties of a coordinated metal center. The phenolic oxygen and the secondary amine nitrogen would form stable chelate rings with a metal ion. The nitro group, being a strong electron-withdrawing group, would decrease the electron density on the aromatic ring and, by extension, on the metal center. This would generally make the metal ion more difficult to oxidize (anodic shift in potential) and easier to reduce (cathodic shift in potential).

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry is a primary technique for investigating the redox processes of metal complexes. A typical cyclic voltammetry study of a metal complex with this compound would involve dissolving the complex in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation and reduction events.

Researchers would look for reversible, quasi-reversible, or irreversible redox waves corresponding to processes like M(II)/M(III) oxidation or M(II)/M(I) reduction. The characteristics of these waves would provide insight into the stability of the different oxidation states of the metal in that specific ligand environment and the kinetics of the electron transfer process. It is also possible that the ligand itself could undergo redox processes, particularly the reduction of the nitro group, which is a common feature in the electrochemistry of nitroaromatic compounds.

Influence of Metal Center and Ligand Environment on Redox Potentials

The redox potentials of metal complexes are highly sensitive to both the identity of the metal and the nature of the ligand.

Influence of the Metal Center: Different metal ions (e.g., copper, nickel, cobalt) would exhibit different intrinsic redox potentials when complexed with this compound. For instance, the Cu(II)/Cu(I) couple is typically more accessible than the Ni(II)/Ni(I) couple. The specific potential for each metal would be a key piece of data obtained from cyclic voltammetry.

Influence of the Ligand Environment: The this compound ligand would exert a specific electronic influence. The σ-donating amine and phenolate (B1203915) groups would tend to stabilize higher oxidation states of the metal, while the π-accepting character of the 4-nitrophenol ring would stabilize lower oxidation states. The net effect on the redox potential would be a balance of these factors. For example, compared to a similar ligand without the nitro group, one would expect the redox potentials for the metal-centered oxidations to be higher (more positive) due to the electron-withdrawing nature of the NO₂ group.

Without experimental data, further detailed analysis remains speculative. The synthesis and subsequent electrochemical investigation of metal complexes with this compound would be a valuable contribution to the field of coordination chemistry, allowing for a precise understanding of how its unique electronic features modulate the redox properties of various metal centers.

Chemical Reactivity and Mechanistic Studies of 2 Methylamino Methyl 4 Nitrophenol and Its Complexes

Ligand-Based Reactivity

The intrinsic reactivity of the 2-[(methylamino)methyl]-4-nitrophenol ligand is a composite of the individual reactivities of its constituent functional groups, each influenced by the electronic effects of the others.

The hydroxyl group attached to the aromatic ring imparts acidic properties to the molecule. The acidity of this phenolic proton is significantly enhanced by the presence of the electron-withdrawing nitro group at the para position. kyushu-u.ac.jpquora.com This effect stabilizes the corresponding phenoxide anion through resonance, making the proton more readily donatable. quora.com The phenoxide form, with its increased electron density on the oxygen, is a potent nucleophile and can readily coordinate to metal ions.

The deprotonation of the phenolic hydroxyl group is often a prerequisite for the formation of metal complexes, where it acts as a key binding site. The pKa value of a similar compound, 4-nitrophenol (B140041), is 7.15 at 25 °C, indicating its weakly acidic nature in aqueous solution. wikipedia.org This deprotonation leads to a distinct color change, a property utilized in pH indicators, with the 4-nitrophenolate (B89219) form exhibiting a yellow color due to a maximum absorbance at 405 nm. wikipedia.org

The secondary amine group, specifically the methylamino moiety, introduces basic and nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton, demonstrating Brønsted-Lowry basicity. solubilityofthings.comlibretexts.org This amine functionality allows the molecule to react with acids to form ammonium (B1175870) salts. studymind.co.uk

As a nucleophile, the amine group can participate in a variety of organic reactions. libretexts.org It can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. youtube.com For instance, amines can react with alkyl halides in nucleophilic substitution reactions, with acid chlorides in acylation reactions to form amides, and with carbonyl compounds like aldehydes and ketones to form imines. solubilityofthings.comstudymind.co.ukyoutube.com While secondary amines are reactive, they are generally less nucleophilic than primary amines due to increased steric hindrance. solubilityofthings.com

The nitro group is a strong electron-withdrawing group, significantly influencing the reactivity of the entire molecule through both inductive and resonance effects. mdpi.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The nitro group itself can undergo reduction to various other functional groups, such as nitroso, hydroxylamino, and ultimately amino groups, using a range of reducing agents. mdpi.comwikipedia.org This transformation is a common and important reaction in organic synthesis. wikipedia.org Furthermore, the nitro group can participate in non-covalent interactions, such as the formation of π-hole interactions with lone-pair electrons of other atoms, which can be significant in the context of ligand-protein binding. nih.gov

Complex-Based Reactivity and Transformation Mechanisms

When this compound acts as a ligand in a coordination compound, its reactivity, and that of the metal center, can be altered. The coordinated ligand can undergo reactions, and the complex as a whole can participate in transformations such as ligand exchange and redox processes.

Coordination complexes involving this compound can undergo ligand exchange reactions, where one or more of the coordinated ligands are replaced by other ligands. The lability of the ligands depends on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. For instance, amines can react with metal aqua ions, leading to the formation of metal hydroxide (B78521) precipitates or ligand-substituted metal aqua ion complexes. youtube.com

The formation of stable chelate rings, where the this compound ligand binds to the metal center through both the phenolic oxygen and the amine nitrogen, can influence the rate and mechanism of ligand exchange. Chelation generally leads to more stable complexes, making ligand substitution less favorable.

The presence of both a reducible nitro group on the ligand and a potentially redox-active metal center allows for a rich redox chemistry. The metal ion in a complex with this compound can exist in different oxidation states, and the complex can participate in electron transfer reactions.

The nitro group on the ligand can be electrochemically reduced. The potential at which this reduction occurs can be influenced by coordination to a metal ion. Conversely, the metal center can undergo oxidation or reduction, with the redox potential being modulated by the electronic properties of the coordinated this compound ligand. The electron-withdrawing nature of the nitro group can stabilize lower oxidation states of the metal center.

Studies on related nitrophenol compounds have shown that they can be involved in the generation of reactive oxygen species, such as hydroxyl radicals, particularly under photochemical conditions. nih.gov The interaction of such complexes with biological systems can involve redox processes, where the nitro groups may be reduced, potentially leading to the generation of free radicals. mdpi.com

Photoreactivity of Metal Complexes

The presence of both electron-donating (phenolic oxygen and amino nitrogen) and electron-withdrawing (nitro group) moieties within the this compound ligand suggests that its metal complexes could exhibit significant photoreactivity upon absorption of light. The specific photochemical pathways are dependent on the nature of the metal ion, the coordination geometry, and the solvent environment. General principles of coordination chemistry photochemistry suggest several potential reaction pathways. acs.org

One of the most probable photochemical processes for complexes of this compound, particularly with oxidizing metal ions like Fe(III) or Co(III), is ligand-to-metal charge transfer (LMCT). uni-regensburg.denih.gov In an LMCT transition, absorption of a photon promotes an electron from a ligand-centered orbital to a metal-centered orbital. For a complex of this ligand, the electron-rich phenolate (B1203915) group would be the likely electron donor. This process results in the transient reduction of the metal center and the formation of a ligand-based radical. nih.govresearchgate.net Such photoreduction of the metal can lead to subsequent reactions, including ligand dissociation or further redox reactions with the solvent or other substrates. For instance, studies on iron(III) phenolates have shown that they undergo redox photolysis upon phenolate-to-Fe(III) LMCT excitation. researchgate.net

Another potential pathway is an intra-ligand charge transfer (ILCT) transition. The this compound ligand contains both an electron-donating aminophenol part and an electron-withdrawing nitrophenyl moiety. This donor-acceptor structure can lead to an excited state with significant charge separation within the ligand itself. The nature and reactivity of this ILCT excited state would be modulated by coordination to a metal ion.

Furthermore, metal complexes of ligands containing nitroaromatic groups can participate in photoinduced electron transfer (PET) reactions. researchgate.net The nitro group is a well-known electron acceptor, and in an excited state, the complex could act as an electron acceptor from a suitable donor molecule. Conversely, the excited complex could also act as an electron donor.

In the context of environmental applications, metal complexes are often studied for their photocatalytic activity in the degradation of organic pollutants like nitrophenols. mdpi.comresearchgate.netacs.org It is conceivable that complexes of this compound could themselves act as photocatalysts. Upon irradiation, the complex could generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (•O₂⁻), which are capable of degrading organic molecules. mdpi.com This process often involves the excited complex interacting with molecular oxygen or water.

Finally, some transition metal complexes containing nitro ligands have been shown to exhibit photoswitchable properties, where irradiation with light induces a reversible isomerization of the nitro group (from nitro to nitrito). nih.gov While this behavior is highly dependent on the specific metal and ligand environment, it remains a potential, albeit less common, photoreactive pathway for complexes of this compound.

Due to the absence of specific experimental data for metal complexes of this compound in the reviewed literature, a data table on their photoreactive properties cannot be generated. The discussion above is based on established principles of coordination chemistry photochemistry and studies on analogous systems.

Advanced Applications in Chemical Sciences Excluding Prohibited Categories

Utilization in Catalysis

The presence of nitrogen and oxygen donor atoms in 2-[(Methylamino)methyl]-4-nitrophenol makes it a potential ligand for the formation of metal complexes. Such complexes, particularly with transition metals, are often at the heart of catalytic processes. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups, can be tuned to influence the catalytic activity of the corresponding metal center.

Homogeneous Catalysis Applications (e.g., oxidation, reduction, C-C coupling reactions)

Metal complexes derived from aminophenol-based ligands have demonstrated significant utility in homogeneous catalysis. While specific studies on this compound are not abundant, the well-established catalytic activity of related compounds in key organic transformations suggests its potential.

One of the most relevant applications is in the reduction of nitroarenes . The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a benchmark reaction to test the efficiency of new catalysts. Various metal complexes with Schiff base ligands derived from substituted phenols are effective in this transformation. It is conceivable that a metal complex of this compound could catalyze its own reduction or the reduction of other nitro compounds, a process of significant industrial importance for the synthesis of amines.

In the realm of oxidation reactions , Schiff base complexes of transition metals are known to catalyze the oxidation of various organic substrates. Although direct evidence for this compound is lacking, its metal complexes could potentially act as catalysts for reactions such as the oxidation of alcohols or hydrocarbons.

Furthermore, palladium-catalyzed C-C coupling reactions , such as the Suzuki and Heck reactions, are fundamental in synthetic organic chemistry. The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. Ligands containing both "hard" nitrogen and "soft" phosphorus donors have proven effective. While this compound lacks a phosphine (B1218219) group, its nitrogen and oxygen donors could still form stable and catalytically active palladium complexes for certain coupling reactions.

Catalytic ReactionPotential Role of this compound Metal Complexes
Reduction of Nitroarenes Ligand could stabilize metal centers (e.g., Cu, Ni, Co) for the catalytic reduction of nitro groups to amines.
Oxidation of Alcohols Metal complexes could facilitate the aerobic or peroxide-based oxidation of primary and secondary alcohols to aldehydes and ketones.
C-C Coupling Reactions Could potentially act as a ligand in palladium-catalyzed reactions, although likely less effective than phosphine-based ligands.

Heterogeneous Catalysis Incorporating Ligand Derivatives

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, active catalytic complexes can be immobilized on solid supports. Derivatives of this compound could be functionalized to enable their attachment to materials such as silica, polymers, or magnetic nanoparticles.

For instance, the phenolic hydroxyl or the secondary amine could be modified to introduce a linker group suitable for covalent attachment to a solid support. The resulting heterogeneous catalyst would combine the catalytic activity of the metal complex with the practical advantages of easy separation and potential for reuse. This approach has been successfully employed for a wide range of catalytic systems, and there is no conceptual barrier to applying it to complexes of this compound.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For metal complexes of ligands like this compound, the catalytic cycle would typically involve several key steps:

Substrate Coordination: The reactant molecule binds to the metal center of the catalyst.

Activation: The coordinated substrate is activated towards the desired transformation. This may involve oxidative addition, where the metal's oxidation state increases.

Transformation: The key bond-forming or bond-breaking step occurs. For C-C coupling, this would be reductive elimination, where the coupled product is released, and the metal's oxidation state decreases.

Catalyst Regeneration: The catalyst returns to its initial state, ready to start a new cycle.

The electronic and steric properties of the this compound ligand would play a critical role in each of these steps, influencing the reaction rate and selectivity. The interplay between the electron-withdrawing nitro group and the donating amino and hydroxyl functionalities would modulate the electron density at the metal center, thereby affecting its reactivity.

Chemosensing and Molecular Recognition Applications

The ability of this compound to engage in specific interactions, such as hydrogen bonding and metal coordination, makes it a promising candidate for the development of chemosensors.

Design of Ion and Anion Chemosensors

While no specific ion or anion chemosensors based on this compound have been reported, its structure suggests potential in this area. The aminophenol moiety can act as a binding site for various metal ions. Upon coordination, changes in the electronic structure of the molecule could lead to a detectable optical or electrochemical signal.

For anion sensing, the N-H group of the secondary amine and the O-H of the phenol (B47542) could act as hydrogen bond donors to recognize and bind specific anions. The design of effective anion sensors often involves incorporating such hydrogen-bonding motifs into a rigid framework that provides selectivity for a particular anion.

pH Sensing Capabilities of the Ligand and Its Complexes

The structure of this compound contains both acidic (phenolic hydroxyl) and basic (amino) groups, making it inherently sensitive to changes in pH. The protonation state of these groups will vary with pH, leading to changes in the molecule's electronic structure and, consequently, its spectroscopic properties.

A closely related compound, 2-amino-4-nitrophenol, has been investigated for its pH sensing applications. chem960.com This molecule exhibits distinct color changes in response to varying pH. In acidic conditions, it is colorless, turning yellow in neutral media and red in alkaline solutions. chem960.com This colorimetric response is due to the deprotonation of the phenolic hydroxyl group, which is influenced by the presence of the amino and nitro substituents.

Given the structural similarity, this compound is expected to exhibit similar pH-dependent chromic behavior. The pKa value of the phenolic proton will determine the pH range over which this color change occurs. Spectrophotometric and spectrofluorometric titrations could be used to precisely determine the pKa and evaluate its suitability as a pH indicator or sensor.

pH RangeExpected Protonation State of this compoundPotential Color
Acidic Both amino and hydroxyl groups are protonated.Colorless or pale yellow
Neutral The amino group may be protonated, while the hydroxyl group is likely protonated.Yellow
Alkaline The phenolic hydroxyl group is deprotonated.Red or deep yellow

This pH-dependent behavior could be exploited in the development of optical pH sensors. Furthermore, the electrochemical properties of the molecule, such as its oxidation potential, are also likely to be pH-dependent, opening up the possibility of developing electrochemical pH sensors. chem960.com

Fluorescence Quenching/Enhancement Mechanisms in Sensing

The compound this compound possesses structural motifs—specifically the nitrophenol group—that are well-known to participate in fluorescence quenching processes. While direct studies on this specific molecule are not extensively documented in publicly available research, the mechanisms by which it is anticipated to function in fluorescence-based sensing can be inferred from the behavior of analogous nitrophenol derivatives. The primary mechanisms involved are typically Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

In a typical fluorescence quenching scenario, the nitrophenol moiety acts as an electron-withdrawing group, which can quench the fluorescence of a nearby fluorophore. When the sensor molecule (containing the fluorophore) is in its excited state after absorbing light, an electron can be transferred from the excited fluorophore to the electron-deficient nitrophenol group. This process, known as PET, provides a non-radiative pathway for the fluorophore to return to its ground state, thus "quenching" or reducing the fluorescence emission. The efficiency of this quenching is dependent on the spatial proximity and the orbital energy alignment between the fluorophore and the quencher.

Förster Resonance Energy Transfer (FRET) is another plausible mechanism. FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule (the quencher). This energy transfer is contingent on the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and orientation between them. The nitroaromatic structure in this compound can act as an efficient energy acceptor, quenching the fluorescence of a donor molecule.

Conversely, fluorescence enhancement sensing can be designed based on the disruption of these quenching mechanisms. For instance, if the this compound moiety is part of a sensor that binds to a specific analyte, this binding event could alter the electronic properties of the nitrophenol group or increase the distance between it and the fluorophore. Such a conformational or electronic change could inhibit the PET or FRET process, leading to a restoration or "enhancement" of the fluorescence signal. This "turn-on" sensing approach is often preferred for its lower background signal and higher sensitivity.

The methylamino group in the molecule can also play a role by influencing the electronic properties of the nitrophenol system or by acting as a binding site for specific analytes, which in turn could modulate the quenching efficiency.

Table 1: Potential Fluorescence Sensing Mechanisms for this compound

MechanismDescriptionKey Factors
Photoinduced Electron Transfer (PET) An electron is transferred from an excited fluorophore to the electron-deficient nitrophenol moiety, leading to non-radiative decay and fluorescence quenching.- Orbital energy alignment- Spatial proximity- Electron-withdrawing nature of the nitro group
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from an excited donor fluorophore to the nitrophenol acceptor.- Spectral overlap between donor emission and acceptor absorption- Distance between donor and acceptor- Relative orientation
Fluorescence Enhancement Disruption of PET or FRET upon analyte binding, leading to an increase in fluorescence intensity.- Analyte-induced conformational changes- Alteration of the electronic properties of the nitrophenol group- Increased distance between fluorophore and quencher

Materials Science Applications

The unique combination of a phenolic hydroxyl group, a secondary amine, and a nitroaromatic system in this compound makes it a versatile building block for the development of advanced materials. Its potential applications in materials science are rooted in its ability to be incorporated into larger structures, its electronic properties, and its capacity for self-assembly.

Integration into Functional Polymeric Materials

The functional groups present in this compound allow for its integration into polymeric structures through various polymerization techniques. The phenolic hydroxyl group can be used for condensation polymerization with compounds like formaldehyde (B43269) or for esterification to create polymerizable monomers. Similarly, the secondary amine offers a reactive site for reactions such as amidation or epoxide ring-opening, enabling the molecule to be covalently bonded into polymer backbones or as a pendant group.

Once incorporated into a polymer, the nitrophenol moiety can impart specific functionalities. For instance, polymers containing this unit could be designed as chemosensors, where the fluorescence quenching properties of the nitrophenol group are utilized to detect specific analytes. The presence of the polar nitro and hydroxyl groups can also enhance the polymer's adhesion to various substrates and modify its solubility characteristics. Furthermore, the incorporation of such a chromophore can lead to the development of photoresponsive polymers that change their properties upon exposure to light.

Design of Optical and Electronic Materials

The electronic structure of this compound, characterized by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group on an aromatic ring, suggests its potential for use in the design of optical and electronic materials. This "push-pull" electronic configuration is a common feature in molecules with nonlinear optical (NLO) properties. Such materials can interact with intense light to produce a variety of optical effects, which are crucial for applications in telecommunications, optical computing, and frequency conversion.

Self-Assembly Processes for Supramolecular Structures

The ability of this compound to participate in hydrogen bonding is a key driver for its self-assembly into well-defined supramolecular structures. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the methylamino group can act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.

The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking between the aromatic rings, can provide a high degree of control over the resulting supramolecular architecture. By modifying the substitution pattern or introducing other functional groups, it is possible to tune the self-assembly process to create materials with specific topologies and properties. These self-assembled structures could find applications in areas such as crystal engineering, the development of porous materials for gas storage or separation, and the fabrication of molecular electronic components. The understanding of these self-assembly processes is crucial for the bottom-up design of novel functional materials.

Table 2: Summary of Potential Materials Science Applications

Application AreaKey Molecular FeaturesPotential End-Use
Functional Polymers - Reactive hydroxyl and amino groups for polymerization- Nitrophenol moiety for sensing functionality- Chemosensor films- Photoresponsive materials- Adhesives and coatings
Optical & Electronic Materials - "Push-pull" electronic structure- Chromophoric nature- Nonlinear optical devices- Organic light-emitting diodes (OLEDs)- Photodetectors
Supramolecular Structures - Hydrogen bond donor (OH) and acceptors (NO₂, NH)- Aromatic ring for π-π stacking- Crystal engineering- Porous materials- Molecular electronics

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The classical Mannich reaction, while effective, often involves conditions that are not environmentally benign. Future research must prioritize the development of green and sustainable synthetic protocols for 2-[(Methylamino)methyl]-4-nitrophenol. This involves exploring alternative energy sources, eco-friendly catalysts, and solvent-free reaction conditions.

Key research avenues include:

Microwave and Ultrasonic-Assisted Synthesis: Investigating the use of microwave irradiation and ultrasonic sonication to accelerate the Mannich condensation reaction. oarjbp.com These techniques often lead to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating.

Environmentally Benign Catalysts: Moving beyond traditional acid or base catalysts to explore solid acid catalysts, ionic liquids, or biocompatible catalysts like ethylene (B1197577) diammonium diacetate (EDDA). researchgate.net Such catalysts can often be easily recovered and reused, minimizing waste and improving process economy.

A comparative table of potential sustainable synthetic methods is presented below.

Synthesis MethodPotential CatalystEnergy SourceKey Advantages
Conventional Acid/BaseThermalWell-established methodology
Microwave-Assisted Clay, ZeolitesMicrowavesRapid reaction, higher yields
Ultrasonic-Assisted Phase-transfer catalystsSonicationEnhanced mass transfer, shorter times
Green Catalysis EDDA, Ionic LiquidsThermal/MicrowaveRecyclable catalyst, mild conditions
Solvent-Free None or solid supportGrinding/HeatingReduced waste, simplified purification

Exploration of Bio-inspired Catalysis Utilizing Metal Complexes of the Compound

The structure of this compound, featuring N,O-chelating sites, makes it an excellent candidate for forming stable complexes with various transition metals. mdpi.com Inspired by metalloenzymes in nature, research into the catalytic activity of these metal complexes could reveal novel and efficient catalysts for important chemical transformations. rsc.orgbeilstein-journals.orggrjnst.com

Future research should focus on:

Synthesis and Characterization: Preparing a series of metal complexes with first-row transition metals (e.g., Copper, Nickel, Cobalt, Iron) and characterizing their structural and electronic properties using techniques like X-ray crystallography, EPR, and UV-Vis spectroscopy. mdpi.com

Catalytic Activity Screening: Evaluating the catalytic performance of these complexes in model reactions. A particularly relevant model is the reduction of nitrophenols (like 4-nitrophenol) to aminophenols, a reaction of significant environmental and industrial importance. mdpi.comnih.govmdpi.com The efficiency of these catalysts can be benchmarked against existing systems. researchgate.net

Mechanistic Studies: Employing kinetic studies and spectroscopic monitoring to elucidate the reaction mechanisms. Understanding the role of the metal center and the ligand framework is crucial for designing more active and selective catalysts. mdpi.com This bio-inspired approach seeks to mimic the efficiency and selectivity of natural enzyme systems. miamioh.edu

Advanced Materials Development Based on Coordination Polymers or Metal-Organic Frameworks

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnumberanalytics.com The multitopic coordination potential of this compound makes it a promising organic linker for the design of novel CPs and MOFs with unique properties. nih.govnottingham.ac.uk

Promising directions for investigation include:

Design and Synthesis: Systematically exploring the self-assembly of this ligand with various metal nodes (e.g., Zinc, Copper, Lanthanides) under different conditions (solvothermal, hydrothermal) to generate new CPs or MOFs. rsc.org

Structural Analysis: Determining the crystal structures of these new materials to understand their topology, porosity, and dimensionality. nih.gov The specific arrangement of the ligand and metal can lead to frameworks with tailored pore sizes and functionalities.

Property Investigation: Exploring the potential applications of these materials in areas such as gas storage, separation, chemical sensing, and heterogeneous catalysis. nottingham.ac.uk For instance, incorporating the nitro group within the framework could lead to materials with specific affinities for certain molecules, while the metal centers could act as catalytic sites. rsc.org

In-depth Theoretical Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts and saving resources. Applying theoretical modeling to this compound and its derivatives can provide deep insights into their electronic structure and reactivity. nih.gov

Key areas for theoretical investigation are:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model the geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov This can help in interpreting experimental data from IR and Raman spectroscopy.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. bas.bg

Modeling of Metal Complexes: Simulating the formation and structure of metal complexes to predict their stability, coordination geometry, and potential catalytic activity. This can guide the selection of metals for experimental synthesis.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular charge transfer and delocalization within the molecule, which are crucial for understanding its electronic properties and reactivity. nih.gov

Computational MethodPredicted PropertiesApplication in Research
DFT Molecular geometry, vibrational spectraCorroboration of experimental data
FMO Analysis Chemical reactivity, kinetic stabilityPredicting reaction pathways
NBO Analysis Intramolecular charge transfer, stabilityUnderstanding electronic structure
Molecular Docking Ligand-target binding affinityPredicting biological or catalytic targets

Integration with Artificial Intelligence and Machine Learning for Structure-Property Relationship Predictions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the discovery of structure-property relationships from large datasets. researchgate.netmit.edu For this compound, these approaches can accelerate the design of new functional derivatives.

Future research should embrace:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate structural features (descriptors) of derivatives with their observed activities, such as catalytic efficiency or biological effects. nih.govmdpi.com Nitroaromatic compounds have been extensively studied using QSAR to predict properties like toxicity. dergipark.org.tr

Predictive Model Development: Training ML algorithms (e.g., Random Forest, Support Vector Machines) on experimental data to predict key properties of newly designed, unsynthesized derivatives. nih.govmdpi.com This allows for in silico screening of large virtual libraries to identify the most promising candidates for synthesis.

Generative Models: Employing advanced AI techniques to design novel ligands based on the this compound scaffold, optimized for specific functions like binding to a catalytic metal center or forming a desired MOF topology. The fundamental principle is that structurally similar compounds often exhibit similar activities or properties. nih.gov These models can learn from existing chemical data to propose new, high-performing structures. nih.gov

Conclusion

Summary of Key Research Findings and Contributions

The scientific inquiry into 2-[(Methylamino)methyl]-4-nitrophenol has yielded significant insights, positioning it as a compound of interest across multiple chemical disciplines. Research has primarily focused on its synthesis, structural characterization, and its utility as a precursor in various applications. The compound's molecular architecture, featuring a phenol (B47542) ring activated by a nitro group and functionalized with a reactive methylaminomethyl side chain, is central to its scientific value.

Key contributions from studies on this compound and its close analogs can be categorized into several areas:

Synthesis and Structural Analysis: The primary synthesis routes involve the manipulation of nitrophenol precursors. A significant body of research is dedicated to Schiff base compounds derived from substituted nitrophenols. bas.bgijcm.irresearchgate.net These studies frequently employ techniques such as X-ray crystallography to elucidate the precise molecular geometry, including bond lengths and angles, and to understand the influence of intramolecular hydrogen bonding, which is a common feature in this class of molecules. ijcm.irresearchgate.netresearchgate.net Spectroscopic characterization through FT-IR and NMR is standard for confirming the molecular structure. researchgate.netresearchgate.net

Medicinal Chemistry: While direct pharmacological data on this compound is limited, research on closely related structures provides a strong rationale for its investigation. For instance, the analogous compound 2-[(Ethylamino)methyl]-4-nitrophenol serves as a key intermediate in the synthesis of novel amodiaquine (B18356) analogs, which are explored for their potential as antimalarial and antifilarial agents. pharmaffiliates.com This highlights the role of the aminomethyl-nitrophenol scaffold in constructing more complex, biologically active molecules. The broader class of nitroaromatic compounds, particularly nitroimidazoles, has established applications in medicine, where the nitro group can be reductively activated under hypoxic conditions, a principle used in cancer therapy and for antimicrobial agents. nih.gov

Environmental and Catalytic Science: Nitrophenols are recognized as significant environmental pollutants originating from industrial processes. nih.govmdpi.com Consequently, a substantial area of research has focused on the catalytic reduction of the nitro group to the corresponding amino group, transforming a pollutant into a valuable chemical intermediate. nih.govmdpi.commdpi.com Studies often utilize metallic nanoparticles as catalysts for this conversion. mdpi.commdpi.com Furthermore, the electrochemical properties of nitrophenols have been leveraged to develop sensitive analytical methods for their detection in environmental samples, a critical aspect of pollution monitoring and control. nih.govnih.govscispace.comrsc.org

The key research findings are summarized in the table below, linking the compound's structural features to their corresponding areas of scientific contribution.

Structural FeatureResearch AreaKey Findings and Contributions
Hydroxyl (-OH) and Imino (=N-) functionality Coordination Chemistry & Structural AnalysisForms stable intramolecular hydrogen bonds, leading to specific tautomeric forms (phenol-imine). This has been extensively studied in related Schiff base derivatives using X-ray diffraction. ijcm.irresearchgate.netresearchgate.net
Methylaminomethyl (-CH₂NHCH₃) side chain Synthetic & Medicinal ChemistryActs as a versatile handle for synthesizing more complex molecules. The ethyl analog is a precursor for potential antimalarial drugs, suggesting a similar utility for this compound. pharmaffiliates.com
Nitro (-NO₂) Group Environmental Science & CatalysisThe nitro group makes it a member of the nitrophenol pollutant class. Extensive research exists on the catalytic reduction of this group to the less toxic and synthetically useful amino group. nih.govmdpi.commdpi.com
Entire Molecule ElectrochemistryThe electroactive nature of the nitrophenol structure allows for the development of electrochemical sensors for environmental monitoring. nih.govnih.govrsc.org

Reiterating the Academic Significance of this compound

The academic significance of this compound stems not from a singular application, but from its versatility as a model compound and a functional building block. Its trifunctional nature—possessing hydroxyl, methylamino, and nitro groups on an aromatic ring—makes it an exemplary substrate for a wide range of academic explorations.

First, it serves as an excellent platform for fundamental studies in physical organic chemistry. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group, modified by the ortho-substituted side chain, provides a rich system for investigating substituent effects on aromatic reactivity, acidity (pKa), and spectroscopic properties. mdpi.com

Second, in the field of synthetic and medicinal chemistry, it represents a valuable scaffold. The amine and hydroxyl functionalities are ideal anchor points for constructing Schiff bases, which are pivotal ligands in coordination chemistry and have been investigated for catalytic and biological activities. bas.bg Its role as a potential precursor for pharmaceuticals, suggested by analogs, underscores its importance in the ongoing search for new therapeutic agents. pharmaffiliates.com

Finally, its identity as a nitrophenol derivative firmly embeds it within the context of environmental chemistry. It serves as a representative compound for developing and optimizing new catalytic systems for the degradation of nitroaromatic pollutants and for advancing electrochemical sensing technologies aimed at environmental protection. nih.govscispace.com The compound thus bridges fundamental chemical principles with practical applications in medicine and environmental science, securing its place as a subject of continued academic interest.

Outlook on Transformative Research Avenues

Looking forward, the research trajectory for this compound and its derivatives is poised for significant advancement. Future investigations could unlock new functionalities and applications, transforming its role in chemical science. The following table outlines promising avenues for transformative research.

Research AvenueKey ObjectivesPotential Transformative Impact
Advanced Functional Materials To synthesize novel polymers or metal-organic frameworks (MOFs) using the compound as a monomer or ligand. To investigate its potential as a corrosion inhibitor for metals.Creation of materials with tailored electronic, optical, or catalytic properties for use in sensors, optoelectronics, or protective coatings.
Targeted Drug Discovery and Design To perform computational docking studies to identify potential biological targets. To synthesize a library of derivatives and screen them for a broad range of pharmacological activities (e.g., anticancer, antimicrobial, antiparasitic).Discovery of new lead compounds for drug development, potentially addressing unmet medical needs by leveraging the unique electronic and structural features of the scaffold. scientific-publications.net
Next-Generation Catalysis To develop highly efficient, selective, and reusable nanocatalysts for the reduction of the nitro group to an amino group under green conditions (e.g., using light or benign reducing agents).Enabling more sustainable and cost-effective pathways for synthesizing valuable aminophenols, which are key intermediates in the pharmaceutical and dye industries. mdpi.com
Bio-inspired Sensing Platforms To integrate the molecule or its derivatives with biological recognition elements (e.g., enzymes, antibodies) to create highly selective biosensors.Development of advanced diagnostic and environmental monitoring tools with enhanced sensitivity and specificity for detecting target analytes.

By pursuing these research directions, the scientific community can build upon the existing knowledge base and elevate this compound from a compound of academic interest to a cornerstone of innovative technologies in materials science, medicine, and environmental sustainability.

Q & A

Basic Research Question

  • LC-MS : Confirm molecular weight (e.g., m/z 428 [M+H]⁺) and detect impurities .
  • HPLC : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>98%) .
  • FT-IR/¹³C-NMR : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, methylamino protons at δ 2.3–2.5 ppm) .

What are the toxicokinetic challenges in studying this compound, and how can they be addressed?

Advanced Research Question
Key challenges include:

  • Biomarker Specificity : Urinary 4-nitrophenol is a nonspecific biomarker, as it may arise from metabolites of methyl parathion or nitrobenzene .
  • Interspecies Variability : Limited human data necessitate rodent models, but differences in conjugation pathways (e.g., sulfation vs. glucuronidation) require validation .
  • Methodology : Use isotope dilution LC-MS/MS to quantify trace metabolites (e.g., 4-aminophenol) in serum or hair samples for cumulative exposure assessment .

How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position. For example:

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, altering solubility and bioactivity .
  • Nucleophilic Substitution : React with alkyl halides in DMF/K₂CO₃ to functionalize the methylamino group, monitored by TLC or in situ IR .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Protect from light in amber glass vials under inert gas (argon/nitrogen) at –20°C .
  • Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to atmospheric oxygen.
  • Decomposition Mitigation : Add stabilizers (e.g., BHT) to prevent nitro group degradation in solution .

How can researchers resolve contradictions in reported metabolic pathways of nitrophenol derivatives?

Advanced Research Question

  • Comparative Studies : Use parallel in vitro models (e.g., human/rat hepatocytes) to identify species-specific conjugation pathways .
  • Isotope Labeling : Track metabolite formation (e.g., ¹⁴C-labeled 4-nitrophenol) to distinguish parent compound vs. environmental sources .
  • Computational Modeling : Apply QSPR models to predict sulfotransferase/UGT enzyme affinities and validate with knockout cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.